molecular formula C30H36O6 B12385238 Osbp-IN-1

Osbp-IN-1

Cat. No.: B12385238
M. Wt: 492.6 g/mol
InChI Key: GKACSTTYVBTVFY-JCZAHQRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Osbp-IN-1 is a compound that targets oxysterol-binding protein (OSBP), a key player in intracellular cholesterol homeostasis and Golgi complex integrity. This compound is a Schweinfurthins analogue and has shown significant antitumor activity . OSBP and its related proteins are involved in the transport and regulation of sterols and phospholipids within cells .

Preparation Methods

Chemical Reactions Analysis

Osbp-IN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: This reaction can reduce ketone groups to alcohols.

    Substitution: This reaction can replace functional groups with others to modify the compound’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Osbp-IN-1 exerts its effects by inhibiting the function of OSBP. OSBP is a lipid transfer protein that controls cholesterol and phosphatidylinositol-4-phosphate (PI4P) exchange at endoplasmic reticulum-Golgi membrane contact sites . By binding to OSBP, this compound disrupts this exchange, leading to alterations in cholesterol homeostasis and Golgi complex integrity. This disruption can induce cell death in cancer cells, contributing to its antitumor activity .

Comparison with Similar Compounds

Osbp-IN-1 is unique compared to other OSBP inhibitors due to its specific structure and binding affinity. Similar compounds include:

These compounds share a common mechanism of action but differ in their chemical structures and specific applications. This compound stands out due to its potent antitumor activity and specific targeting of OSBP .

Properties

Molecular Formula

C30H36O6

Molecular Weight

492.6 g/mol

IUPAC Name

[(2R,4aR,9aR)-5-hydroxy-7-[(E)-2-(5-hydroxy-2,2-dimethyl-3,4-dihydrochromen-7-yl)ethenyl]-1,1,4a-trimethyl-3,4,9,9a-tetrahydro-2H-xanthen-2-yl] formate

InChI

InChI=1S/C30H36O6/c1-28(2)10-8-21-22(32)13-19(15-24(21)35-28)7-6-18-12-20-16-25-29(3,4)26(34-17-31)9-11-30(25,5)36-27(20)23(33)14-18/h6-7,12-15,17,25-26,32-33H,8-11,16H2,1-5H3/b7-6+/t25-,26-,30-/m1/s1

InChI Key

GKACSTTYVBTVFY-JCZAHQRISA-N

Isomeric SMILES

C[C@@]12CC[C@H](C([C@H]1CC3=C(O2)C(=CC(=C3)/C=C/C4=CC(=C5CCC(OC5=C4)(C)C)O)O)(C)C)OC=O

Canonical SMILES

CC1(CCC2=C(C=C(C=C2O1)C=CC3=CC4=C(C(=C3)O)OC5(CCC(C(C5C4)(C)C)OC=O)C)O)C

Origin of Product

United States

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